1-[(4-iodophenoxy)methyl]-3-nitrobenzene
Description
1-[(4-Iodophenoxy)methyl]-3-nitrobenzene is a nitroaromatic compound characterized by a nitro group at the 3-position of the benzene ring and a (4-iodophenoxy)methyl substituent. The iodine atom in the para position of the phenoxy group introduces significant steric and electronic effects, influencing its reactivity, solubility, and intermolecular interactions. This compound is structurally analogous to other halogenated nitrobenzene derivatives but distinguishes itself through the combination of an iodophenoxy moiety and a nitro group, which may confer unique catalytic, photophysical, or pharmaceutical properties .
Properties
IUPAC Name |
1-[(4-iodophenoxy)methyl]-3-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c14-11-4-6-13(7-5-11)18-9-10-2-1-3-12(8-10)15(16)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANXASDSKVLPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-iodophenoxy)methyl]-3-nitrobenzene typically involves the reaction of 4-iodophenol with 3-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 1-[(4-iodophenoxy)methyl]-3-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-iodophenoxy)methyl]-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: 1-[(4-aminophenoxy)methyl]-3-nitrobenzene.
Substitution: Various substituted phenoxy derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-[(4-iodophenoxy)methyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-iodophenoxy)methyl]-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the iodophenoxy group can engage in various binding interactions with biological targets.
Comparison with Similar Compounds
Chloro- and Bromo-Substituted Analogues
- 1-(Chloromethyl)-3-nitrobenzene and 1-(Bromomethyl)-3-nitrobenzene :
- Structural Similarities : Both feature a nitro group at the 3-position and a halogenated methyl substituent.
- Anisotropic Displacement Parameters (ADPs) : Theoretical calculations predicted similar ADPs for both compounds due to isomorphous crystal structures. However, experimental ADPs for the bromo derivative were significantly larger than those for the chloro analogue, suggesting greater thermal motion or lattice disorder in the brominated compound .
- Reactivity : Bromo derivatives are typically more reactive in nucleophilic substitutions due to the weaker C–Br bond compared to C–Cl .
Iodo-Substituted Analogues
- 1-(3-Iodopropyl)-3-nitrobenzene: Physical Properties: Melting point data are unavailable, but the iodine atom’s polarizability enhances van der Waals interactions, likely increasing melting points compared to chloro/bromo analogues . Synthesis: Prepared via alkylation or halogen exchange reactions, differing from the target compound’s phenoxymethyl linkage .
- 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene: Structural Contrasts: The ethynyl group introduces linear rigidity and conjugation, contrasting with the flexible phenoxymethyl group in the target compound. This difference impacts π-π stacking and solubility .
Alkoxy and Thioether Derivatives
- 1-(Bis(pentyloxy)methyl)-3-nitrobenzene: Synthesis: Achieved 92% yield via catalytic reactions, indicating high efficiency for alkoxy-substituted nitrobenzenes . Solubility: Pentyloxy groups enhance lipophilicity, whereas the iodophenoxy group in the target compound may reduce solubility in nonpolar solvents due to iodine’s atomic weight and polarity .
Fluorinated Derivatives
- 1-(Fluoromethyl)-4-nitrobenzene and 1-(1-Fluoroethyl)-3-nitrobenzene: Synthesis: Prepared using diethylaminosulfur trifluoride (DAST), a method distinct from iodophenoxy derivatives . Reactivity: Fluorine’s strong electronegativity stabilizes adjacent charges, making these compounds less reactive in SN2 reactions compared to iodo analogues .
Aryl-Substituted Derivatives
- 1-(4-Methoxyphenyl)-3-nitrobenzene: Electronic Effects: The methoxy group donates electrons via resonance, decreasing the nitro group’s deactivating effect. This contrasts with the iodophenoxy group, which is weakly electron-withdrawing due to iodine’s inductive effect .
- 1-(4-Chlorostyryl)-3-nitrobenzene: Stereochemical Outcomes: Synthesized with Z/E ratios up to 70:30, influenced by steric hindrance from substituents. The target compound’s phenoxymethyl group may similarly affect stereoselectivity in analogous reactions .
Data Tables
Table 1: Physical and Structural Comparison of Selected Compounds
Key Research Findings
- Crystallography : Halogen size significantly impacts crystal packing. Bromo derivatives exhibit larger ADPs than chloro analogues, suggesting iodine’s bulk may further disrupt lattice regularity .
- Reactivity : Iodo compounds generally undergo slower nucleophilic substitution than bromo derivatives but are more reactive in radical reactions due to weak C–I bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
